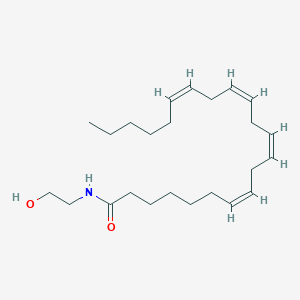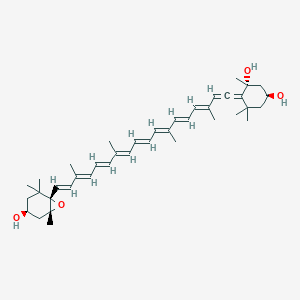
all-trans-Neoxanthin
Vue d'ensemble
Description
All-trans-Neoxanthin is a type of carotenoid and xanthophyll . It plays an intermediate role in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed .
Synthesis Analysis
The synthesis of all-trans-Neoxanthin is not fully understood. It is known to be produced from violaxanthin , but the exact enzyme, suspected to be a neoxanthin synthase, is yet to be confirmed . The light-dependent accumulation of all-trans-neoxanthin in photosynthetic cells has been identified exclusively in algae of the order Bryopsidales (Chlorophyta), which lack a functional xanthophyll cycle .Molecular Structure Analysis
The molecular structure of all-trans-Neoxanthin is complex, with a long chain of conjugated double bonds . It is particularly labile to acids due to its epoxide nature .Physical And Chemical Properties Analysis
All-trans-Neoxanthin is a key pigment involved in the photoprotective response of plants and algae to excessive light . It has a specific role in protection against photooxidative stress . The physicochemical and antioxidant properties of all-trans-Neoxanthin have been studied theoretically .Applications De Recherche Scientifique
1. Photosynthesis and Carotenoid Distribution
- Distribution in Oxygenic Phototrophs: All-trans-neoxanthin is a widely distributed carotenoid in plants, playing a significant role in photosynthesis. Its distribution and geometric forms vary among different plant species and oxygenic phototrophs (Takaichi & Mimuro, 1998).
- Role in Various Plants: In plants like Taraxacum formosanum, all-trans-neoxanthin is present alongside other carotenoids, indicating its importance in the carotenoid composition of plants (Kao et al., 2012).
2. Abscisic Acid Biosynthesis
- Conversion to 9′-Cis-Neoxanthin: All-trans-neoxanthin is converted to 9′-cis-neoxanthin in certain plant processes, crucial for the biosynthesis of the plant hormone abscisic acid (Parry & Horgan, 1991).
- Involvement in ABA Synthesis: It is also involved in abscisic acid biosynthesis in roots, highlighting its significant role in plant hormone pathways (Parry et al., 1992).
3. Cancer Research
- Anticancer Potential: Studies have shown that all-trans-neoxanthin can induce apoptosis in human colon and prostate cancer cells, suggesting its potential in cancer therapy (Terasaki et al., 2007); (Kotake-Nara et al., 2005).
4. Chemoprevention
- Inhibition of Carcinogenesis: Neoxanthin has been observed to inhibit the carcinogenic process, suggesting its role as a chemopreventive agent (Chang et al., 1995).
5. Pigmentation and Photoprotection
- Role in Pigmentation: All-trans-neoxanthin plays a role in the pigmentation of broilers, indicating its importance in animal nutrition (Kuzmicky et al., 1969).
- Photoprotective Function: It also plays a photoprotective role in plants and algae, contributing to the defense mechanism against excessive light (Giossi et al., 2020).
6. Optical Spectroscopy
- Spectroscopic Analysis: Research involving ultrafast time-resolved absorption spectroscopy has been conducted on all-trans-neoxanthin, contributing to a better understanding of its optical properties (Niedzwiedzki et al., 2010).
Mécanisme D'action
All-trans-Neoxanthin is involved in the light stress response at different levels . It is not directly involved in xanthophyll cycles and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . A putative photoprotective model involving all-trans-neoxanthin has been discussed .
Orientations Futures
Future research on all-trans-Neoxanthin could focus on fully understanding its synthesis process, its role in photoprotection, and its potential applications . The development of novel all-trans-Neoxanthin analogues with high biological activities could also be a promising area of future exploration .
Propriétés
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYAYSRVSAJXTE-CLONMANBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415095 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30743-41-0 | |
| Record name | all-trans-Neoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



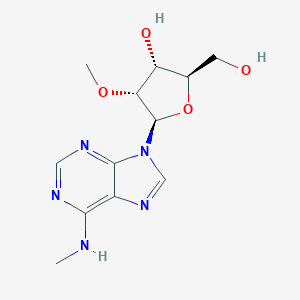
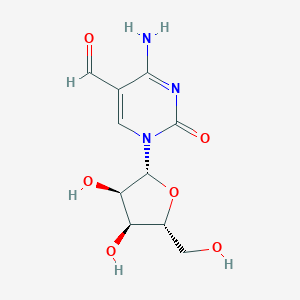
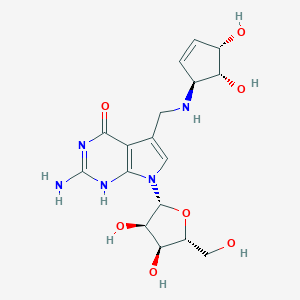
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
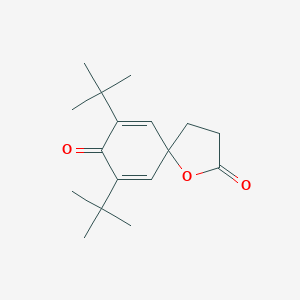




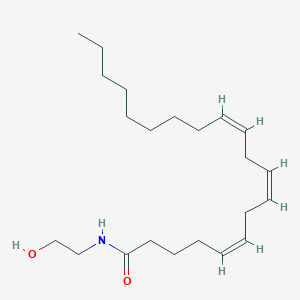

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
